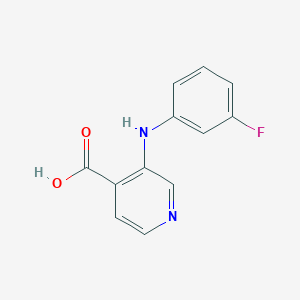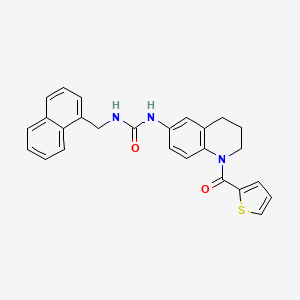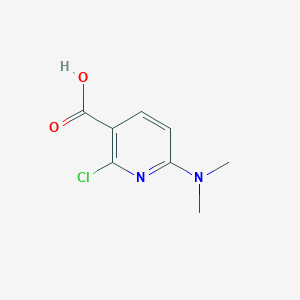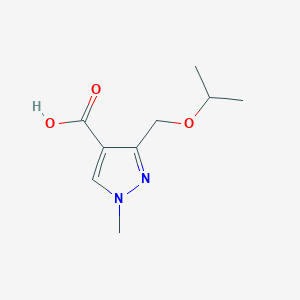
3-(3-Fluoroanilino)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoroanilino)pyridine-4-carboxylic acid, also known as FAPCA, is an organic compound with the molecular formula C13H10FN3O2. It is a derivative of pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(3-Fluoroanilino)pyridine-4-carboxylic acid is characterized by the presence of a pyridine ring, a carboxylic acid group, and a fluoroanilino group. Further structural analysis would require more specific data.Physical And Chemical Properties Analysis
The molecular formula of 3-(3-Fluoroanilino)pyridine-4-carboxylic acid is C13H10FN3O2, and its molecular weight is 232.214. Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
1. Extraction and Separation Techniques
Pyridine-3-carboxylic acid, closely related to the compound , has been utilized in food, pharmaceutical, and biochemical industries. One significant application involves the extraction of this acid using 1-dioctylphosphoryloctane (TOPO) with different diluents. This process enhances production efficiency and is crucial for the separation of carboxylic acids from dilute solutions, like fermentation broths, which is vital in industrial processes (Kumar & Babu, 2009).
2. Synthesis and Functionalization
The compound has been involved in synthesis and functionalization studies. For instance, 1H-pyrazole-3-carboxylic acid, similar in structure to the compound, was converted into various derivatives through functionalization reactions. These synthetic pathways are essential for developing novel compounds with potential applications in various fields, including material science and pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005).
3. Antimicrobial Activities and DNA Interactions
Derivatives of pyridine-2-carboxylic acid, a close analog, have been characterized for their antibacterial and antifungal activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. Understanding the interactions of these compounds with DNA through molecular docking simulations can lead to the development of new antimicrobial agents (Tamer et al., 2018).
4. Luminescent Properties and Sensor Applications
Studies on pyridine-4-carboxylic acid have highlighted its role in forming supramolecular compounds with luminescent properties. These compounds have applications in sensor technology and material sciences due to their unique fluorescence emissions (Liu et al., 2013). Similarly, heteroatom-containing organic fluorophores based on pyridine units have been developed as fluorescent pH sensors, showcasing the utility of pyridine derivatives in developing sensitive and versatile sensors (Yang et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-fluoroanilino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-2-1-3-9(6-8)15-11-7-14-5-4-10(11)12(16)17/h1-7,15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGWYRNBRMLPAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)

![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)

![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)



![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)

